N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of 467.97 g/mol. The compound is characterized by the presence of a thioacetamide group and a benzofuro-pyrimidine moiety, which contribute to its biological activity and potential applications in medicinal chemistry.
The synthesis of N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress and confirm the structure of the intermediates and final product .
The molecular structure of N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide can be represented using various chemical notation systems:
InChI=1S/C24H22ClN3O3S/c1-14-10-11-18(17(25)12-14)26-20(29)13-32-24-27-21-16-8-4-5-9-19(16)31-22(21)23(30)28(24)15-6-2-3-7-15/h4-5,8-12,15H,2-3,6-7,13H2,1H3,(H,26,29)
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53)Cl
This structure indicates a complex arrangement that includes multiple functional groups contributing to its chemical behavior and reactivity.
The compound's properties include:
N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide can participate in various chemical reactions:
Reagents commonly used in these reactions include:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties .
The mechanism of action for N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide likely involves interactions with specific biological targets within cells:
Research into its mechanism is ongoing to fully elucidate how it exerts its biological effects and potential therapeutic applications .
The physical properties of N-(2-chloro-4-methylphenyl)-2-thioacetamide include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications .
N-(2-chloro-4-methylphenyl)-2-thioacetamide has several potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: